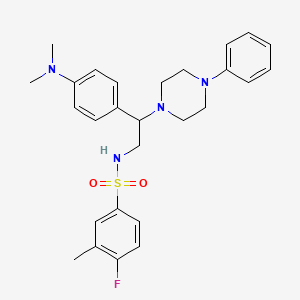

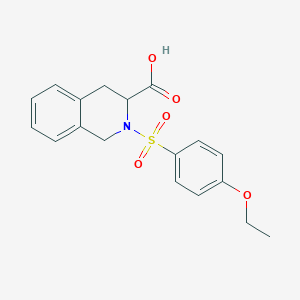

N-(2-(4-(二甲氨基)苯基)-2-(4-苯基哌嗪-1-基)乙基)-4-氟-3-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

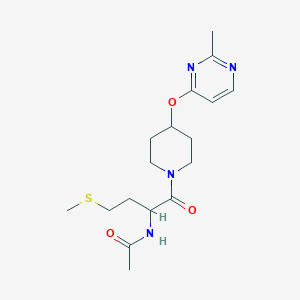

The compound of interest, N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide, is a complex molecule that may be related to the benzenesulfonamide family. This family of compounds has been extensively studied due to their potential therapeutic applications. For instance, benzenesulfonamides have been evaluated as inhibitors of kynurenine 3-hydroxylase, which play a role in the kynurenine pathway implicated in neuronal injury . Additionally, they have been investigated for their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain, where the introduction of a fluorine atom has been found to enhance selectivity .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is critical for their biological activity. The introduction of specific substituents can significantly affect the binding affinity and selectivity of these compounds. For instance, the presence of a fluorine atom has been shown to increase COX-2 selectivity in the case of JTE-522, a COX-2 inhibitor . The molecular structure is often confirmed using spectroscopic methods such as NMR and IR, as well as X-ray diffraction, as demonstrated in the synthesis of a benzoxazasilole derivative .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. For example, N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant has been achieved with the aid of a copper catalyst, leading to the formation of N-(phenylsulfonyl)benzenesulfonamide . This showcases the reactivity of the sulfonamide group under certain conditions and the potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of substituents can affect properties such as solubility, stability, and melting point. For instance, the crystal structure of a benzoxazasilole derivative revealed intermolecular interactions that could influence its physical properties . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents.

科学研究应用

COX-2 抑制剂开发

由 Hashimoto 等人(2002 年)领导的研究涉及苯磺酰胺衍生物的合成,重点关注其抑制环氧合酶-2 (COX-2) 和环氧合酶-1 (COX-1) 酶的能力。在这些化合物中引入氟原子保留了 COX-2 效力,并显着提高了 COX1/COX-2 选择性,从而确定了一种有效的、高度选择性的口服 COX-2 抑制剂,突出了该化合物在炎症和疼痛治疗开发中的相关性 (Hiromasa Hashimoto, K. Imamura, J. Haruta, & K. Wakitani, 2002).

抗菌活性

Yolal 等人(2012 年)探索了类似艾派利唑分子的合成,包括磺酰胺化合物的衍生物,并评估了它们的抗菌活性。这项研究揭示了高抗分枝杆菌的活性,强调了磺酰胺衍生物在对抗微生物感染方面的潜力 (Meltem Yolal et al., 2012).

光学高级材料

Okada 等人(2003 年)研究了含有苯磺酸酯部分的苯并噻唑鎓衍生物,用于二次非线性光学。研究发现,乙基取代提高了在有机溶剂中的溶解性,并且抗衡阴离子交换产生了 SHG 活性晶体,表明此类衍生物在非线性光学材料中的用途 (S. Okada et al., 2003).

癌症研究

Mun 等人(2012 年)基于苯磺酰胺支架发现了一种新型的小分子 HIF-1 通路抑制剂。该化合物拮抗动物癌症模型中的肿瘤生长,由于水溶性差,需要以制剂的形式递送。该研究提供了有关修改化学结构以优化癌症治疗剂的功能和药理学的见解 (J. Mun et al., 2012).

分析化学

Chen 等人(2012 年)设计了一种新的荧光试剂,用于通过带有荧光检测的 HPLC 灵敏测定游离脂肪酸。分析化学的这一进步允许精确测量脂肪酸,这对于了解生物过程和疾病机制至关重要 (Guang Chen et al., 2012).

属性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33FN4O2S/c1-21-19-25(13-14-26(21)28)35(33,34)29-20-27(22-9-11-23(12-10-22)30(2)3)32-17-15-31(16-18-32)24-7-5-4-6-8-24/h4-14,19,27,29H,15-18,20H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGJNPSYDGGMRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2530982.png)

![3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530983.png)

![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2530988.png)

![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2530989.png)

![2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2530991.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)